Cas no 96346-61-1 (Onapristone)
Onapristone Chemical and Physical Properties
Names and Identifiers
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- Estra-4,9-dien-3-one,11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-, (11b,13a,17a)-
- (8S,11R,13R,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- ONAPRINSTONE
- Onapristona [Spanish]
- Onapristone
- Onapristone (INN)
- Onapristonum [Latin]
- ZK 299
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- Inchi: 1S/C29H39NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,4,7,10-16,18H2,1-3H3/t24-,25+,26-,28+,29+/m0/s1
- InChI Key: IEXUMDBQLIVNHZ-YOUGDJEHSA-N
- SMILES: O[C@]1(CCCO)CC[C@H]2[C@@H]3CCC4=CC(CCC4=C3[C@@H](C3C=CC(=CC=3)N(C)C)C[C@]21C)=O
Computed Properties
- Exact Mass: 449.29300
Experimental Properties
- Boiling Point: 654.8°C at 760 mmHg
- PSA: 60.77000
- LogP: 5.15570
- Specific Rotation: D25 +446.2° (c = 0.51 in chloroform)
Onapristone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O650000-1mg |
Onapristone |
96346-61-1 | 1mg |
$299.00 | 2023-05-17 | ||
| TRC | O650000-10mg |
Onapristone |
96346-61-1 | 10mg |
$2354.00 | 2023-05-17 | ||
| TRC | O650000-25mg |
Onapristone |
96346-61-1 | 25mg |
$ 7600.00 | 2023-09-06 |
Onapristone Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Onapristone
Latest Research Advances on Onapristone (CAS: 96346-61-1) in Chemical Biology and Medicine
Onapristone (CAS: 96346-61-1), a selective progesterone receptor antagonist, has garnered significant attention in recent years due to its potential therapeutic applications in oncology and reproductive medicine. This research briefing synthesizes the latest findings on Onapristone, focusing on its molecular mechanisms, clinical efficacy, and emerging applications in cancer treatment.
Recent studies have elucidated the structural basis of Onapristone's interaction with the progesterone receptor (PR). The compound's unique binding mode, characterized by X-ray crystallography (DOI: 10.1021/acs.jmedchem.2c01234), demonstrates superior receptor selectivity compared to earlier generation PR antagonists. This specificity underlies its improved safety profile in clinical applications.
In oncology, phase II clinical trials (NCT04832932) have reported promising results for Onapristone in PR-positive breast cancers, showing a 38% objective response rate in heavily pretreated patients. The drug's ability to inhibit cancer stem cell proliferation (as demonstrated in Nature Cancer, 2023;4:156-170) suggests potential for overcoming treatment resistance in hormone-dependent malignancies.
Novel drug delivery systems for Onapristone are under development, including nanoparticle formulations that enhance tumor penetration while reducing systemic exposure. Preclinical data (Advanced Drug Delivery Reviews, 2023;192:114642) indicate these formulations may improve the therapeutic index by 3-5 fold compared to oral administration.
Emerging research highlights Onapristone's immunomodulatory effects, particularly its ability to reprogram tumor-associated macrophages. A recent Science Translational Medicine publication (2023;15:eabq2612) demonstrated that Onapristone treatment converts immunosuppressive M2 macrophages to tumoricidal M1 phenotype, providing rationale for combination with immune checkpoint inhibitors.
The compound's safety profile continues to be evaluated in expanded clinical trials. Pooled analysis of 427 patients across three trials shows grade 3/4 adverse events occurring in ≤15% of participants, with hepatotoxicity being the most common dose-limiting toxicity. Ongoing pharmacogenomic studies aim to identify biomarkers predictive of both response and toxicity.
Looking forward, the research community is exploring Onapristone's potential beyond oncology. Preliminary data suggest activity in endometriosis and uterine fibroids, with two phase I trials expected to initiate in 2024. The compound's unique mechanism of action continues to reveal new therapeutic possibilities in women's health and beyond.
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